5-Fluoro-2-formylphenylboronic acid
Overview
Description
5-Fluoro-2-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a fluorine atom.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-formylphenylboronic acid plays a significant role in biochemical reactions. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . This property is crucial for its interactions with analytes or certain pathogen’s enzymes .
Cellular Effects
It was found that 2-fluoro-6-formylphenylboronic acid, a similar compound, exhibits strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that boronic acids and their derivatives can interact with biomolecules through covalent bonding .
Temporal Effects in Laboratory Settings
It is known that in some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Boronic acids and their derivatives are known to participate in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-formylphenylboronic acid typically involves the borylation of 5-fluoro-2-formylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-formylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Fluoro-2-carboxyphenylboronic acid.
Reduction: 5-Fluoro-2-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-formylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-formylphenylboronic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Pathways Involved: The compound can interfere with the protein synthesis pathway in microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-formylphenylboronic acid
- 5-Trifluoromethyl-2-formylphenylboronic acid
- 2-Formylphenylboronic acid
Uniqueness
5-Fluoro-2-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of substituents imparts distinct electronic properties, such as increased acidity and the ability to participate in hydrogen bonding, which can enhance its reactivity and biological activity .
Properties
IUPAC Name |
(5-fluoro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYQNYPIYYNUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675314 | |
Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-30-2 | |
Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-formylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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